Cas no 2227808-67-3 ((2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol)

(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol
- 2227808-67-3
- EN300-1748351
- (2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol
-
- インチ: 1S/C9H14O3/c1-7(10)5-8-3-4-9(12-8)6-11-2/h3-4,7,10H,5-6H2,1-2H3/t7-/m0/s1
- InChIKey: WZQAJKBHVCNTGM-ZETCQYMHSA-N
- ほほえんだ: O1C(COC)=CC=C1C[C@H](C)O
計算された属性
- せいみつぶんしりょう: 170.094294304g/mol
- どういたいしつりょう: 170.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 42.6Ų
(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748351-0.05g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 0.05g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1748351-0.25g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 0.25g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1748351-10.0g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 10g |
$7742.0 | 2023-06-03 | ||
Enamine | EN300-1748351-2.5g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 2.5g |
$3530.0 | 2023-09-20 | ||
Enamine | EN300-1748351-5.0g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 5g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1748351-10g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 10g |
$7742.0 | 2023-09-20 | ||
Enamine | EN300-1748351-1.0g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 1g |
$1801.0 | 2023-06-03 | ||
Enamine | EN300-1748351-0.1g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 0.1g |
$1585.0 | 2023-09-20 | ||
Enamine | EN300-1748351-0.5g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 0.5g |
$1728.0 | 2023-09-20 | ||
Enamine | EN300-1748351-1g |
(2S)-1-[5-(methoxymethyl)furan-2-yl]propan-2-ol |
2227808-67-3 | 1g |
$1801.0 | 2023-09-20 |
(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-olに関する追加情報
Introduction to (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol (CAS No. 2227808-67-3)
(2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol is a chiral organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2227808-67-3, belongs to the class of furan derivatives, which are widely recognized for their diverse pharmacological applications. The presence of a stereogenic center at the (2S) configuration and the specific substitution pattern on the furan ring contribute to its distinct chemical and biological profile, making it a subject of extensive research and development.
The compound's molecular structure consists of a furan ring substituted with a 5-(methoxymethyl) group at the 5-position and an isopropyl alcohol moiety at the 2-position. This arrangement not only imparts unique electronic and steric properties but also opens up possibilities for various chemical modifications and functionalizations. The stereochemistry at the (2S) position is particularly crucial, as it can significantly influence the compound's interactions with biological targets, including enzymes and receptors.
In recent years, there has been a growing interest in the development of novel chiral compounds for pharmaceutical applications. The enantiomeric purity and stereochemical integrity of such compounds are critical factors that determine their efficacy and safety in biological systems. (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol has been studied for its potential role as an intermediate in the synthesis of more complex pharmacologically active molecules. Its structural features make it a valuable building block for drug discovery efforts aimed at developing treatments for various diseases.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules that target specific biological pathways. For instance, furan derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxymethyl group on the furan ring can serve as a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to enhance biological activity. This flexibility makes (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol a versatile scaffold for medicinal chemistry innovation.
The stereochemical configuration at the (2S) position is particularly noteworthy, as it can influence how the compound interacts with biological targets. In drug design, maintaining enantiomeric purity is essential to ensure that only one enantiomer contributes to the desired therapeutic effect while minimizing potential side effects from other enantiomers. The synthesis of enantiomerically pure (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol has been a focus of research efforts, with advancements in asymmetric synthesis methods enabling more efficient and scalable production.
Recent studies have highlighted the importance of furan derivatives in drug discovery, particularly due to their ability to mimic natural biomolecules and interact with biological systems in unique ways. The structural motif present in (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol has been shown to exhibit promising pharmacological properties in vitro and in vivo. For example, derivatives of this compound have demonstrated inhibitory activity against certain enzymes implicated in disease pathways, suggesting potential therapeutic applications.
The development of novel synthetic routes for (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol has also been a subject of interest. Efficient synthetic methodologies are crucial for producing this compound on a larger scale, which is necessary for preclinical and clinical studies. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis, aiming to improve yield, purity, and scalability. These efforts are essential for advancing the compound from a laboratory curiosity to a viable candidate for pharmaceutical development.
In conclusion, (2S)-1-5-(methoxymethyl)furan-2-ylpropan-2-ol (CAS No. 2227808-67-3) represents an intriguing molecule with significant potential in pharmaceutical chemistry and biomedicine. Its unique structural features, including the (2S) stereochemistry and the presence of a furan ring with a methoxymethyl substituent, make it a valuable scaffold for drug discovery efforts. The ongoing research into this compound underscores its importance as a building block for developing novel therapeutic agents targeting various diseases.
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